molecular formula C21H25N3O B11457243 2,2-dimethyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide

2,2-dimethyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide

Cat. No.: B11457243
M. Wt: 335.4 g/mol
InChI Key: RVEAVPRTQPTOOB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)propanamide is a complex organic compound with a unique structure that includes a benzodiazole ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring, which can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.

    Attachment of the Methylphenyl Group: The next step involves the alkylation of the benzodiazole ring with a 2-methylphenylmethyl halide under basic conditions.

    Formation of the Propanamide Group: Finally, the propanamide group is introduced through the reaction of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced amide or benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

2,2-Dimethyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)propanamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The propanamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-(3-methylphenyl)propanamide
  • Propanamide, 2,2-dimethyl-N-phenyl-

Uniqueness

2,2-Dimethyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)propanamide is unique due to the presence of both the benzodiazole ring and the propanamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

2,2-dimethyl-N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]propanamide

InChI

InChI=1S/C21H25N3O/c1-15-9-5-6-10-16(15)14-24-18-12-8-7-11-17(18)23-19(24)13-22-20(25)21(2,3)4/h5-12H,13-14H2,1-4H3,(H,22,25)

InChI Key

RVEAVPRTQPTOOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CNC(=O)C(C)(C)C

Origin of Product

United States

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